4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
The compound “4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzene ring, an imidazole ring, and a pyridine ring . The molecular formula is C11H6Cl2FN .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, Vilsmeier-Haack reaction conditions were used on ketone 2 to produce conjugated iminium salts .Scientific Research Applications
Selective Inhibitors for p38 MAP Kinase
Tri- and tetra-substituted imidazole scaffolds, related to the chemical structure , are recognized as selective inhibitors for the p38 MAP kinase. This kinase plays a pivotal role in the release of proinflammatory cytokines. The reviewed literature explores the design, synthesis, and activity studies of these inhibitors. The selective inhibitors bind to the ATP pocket, replacing the natural binder ATP and preserving the 4-fluorophenyl ring occupation in pocket I. This occupancy is crucial to maintain higher binding selectivity and potency. The study reviews both experimental and computed work, revealing insights into the binding mechanisms of these inhibitors (Scior et al., 2011).
Chemical Synthesis and Transformation
Synthesis of 4-Phosphorylated 1,3-Azoles
The chemical structure of interest is part of the imidazole class, which has been extensively studied for its synthesis and transformation. The review compiles methods for synthesizing 4-phosphorylated imidazole derivatives and discusses their chemical and biological properties. These derivatives show a range of biological activities, making them significant in scientific research. The review provides a comprehensive overview of the synthetic methods and the role of these derivatives in different biological processes (Abdurakhmanova et al., 2018).
Biological and Medicinal Research
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
This review highlights the potential of heterocyclic N-oxide derivatives, including imidazole-based compounds, in various domains like organic synthesis, catalysis, and drug development. These compounds have demonstrated significant biological importance and versatility in synthetic applications. The review aims to provide insights into the organic synthesis and medicinal application potential of these compounds, particularly focusing on the recent advancements in this field (Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTHLLOROFBJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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